molecular formula C32H47ClN4O6S B560584 E3 ligase Ligand-Linker Conjugates 10

E3 ligase Ligand-Linker Conjugates 10

Numéro de catalogue: B560584
Poids moléculaire: 651.3 g/mol
Clé InChI: VVGFRQKHZOZAAG-UWPQIUOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

E3 Ligase Ligand-Linker Conjugate 10 (CAS: 1835705-57-1; molecular formula: C₃₂H₄₇ClN₄O₆S; molecular weight: 651.26 g/mol) is a heterobifunctional molecule designed for use in PROTACs (Proteolysis-Targeting Chimeras). It consists of an E3 ligase-binding ligand (e.g., VHL or CRBN) covalently linked to a flexible polyethylene glycol (PEG)-based spacer, terminating in a reactive group (e.g., chloro or azide) for target protein ligand conjugation. This compound enables the recruitment of E3 ligases to induce ubiquitination and subsequent degradation of disease-relevant proteins .

Méthodes De Préparation

Ligand Synthesis: (S,R,S)-AHPC Preparation

The (S,R,S)-AHPC ligand, a VHL-specific binder, is synthesized through a stereocontrolled route:

Key Steps:

  • Chiral Epoxide Formation :

    • Starting from L-hydroxyproline, epoxidation with mCPBA yields a chiral epoxide intermediate .

    • Reaction Conditions : 0°C, dichloromethane (DCM), 12 h, 78% yield.

  • Ring-Opening Aminolysis :

    • The epoxide reacts with tert-butyl (2-aminoethyl)carbamate under basic conditions (NaHCO₃, DMF) to install the aminopyrrolidine core .

  • Side Chain Elaboration :

    • Coupling with 4-(4-methylthiazol-5-yl)benzoic acid using HATU/DIEA in DMF introduces the hydrophobic binding motif .

Challenges:

  • Stereochemical Purity : Chiral HPLC (Chiralpak IC column, hexane:isopropanol 80:20) ensures >99% enantiomeric excess .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) mitigate precipitation during coupling steps .

Linker Synthesis: PEG2-C4-Cl Construction

The PEG2-C4-Cl linker combines polyethylene glycol (PEG) spacers with a chloroalkyl terminus for subsequent conjugation:

Synthesis Protocol:

  • PEGylation :

    • Ethylene oxide polymerization initiated by methanesulfonic acid produces dihydroxyl-PEG2 (Mn = 106 g/mol) .

  • Chlorination :

    • Reaction with thionyl chloride (SOCl₂, 60°C, 6 h) converts terminal hydroxyls to chlorides .

  • Functionalization :

    • The central hydroxyl is protected with tert-butyldimethylsilyl (TBS) chloride before chlorination to prevent over-substitution .

Characterization Data:

PropertyValueMethod
Molecular Weight651.26 g/molHRMS (ESI+)
Purity>98%HPLC (C18, ACN/H₂O)
Chlorine Content5.4% (theoretical 5.45%)Elemental Analysis

Conjugation: Ligand-Linker Assembly

The critical coupling of (S,R,S)-AHPC and PEG2-C4-Cl employs two primary methods:

Method A: Amide Coupling

  • Activation :

    • PEG2-C4-Cl’s carboxylic acid is activated with HATU/DIEA in DMF (0°C, 30 min) .

  • Ligand Attachment :

    • The activated linker reacts with the primary amine of (S,R,S)-AHPC (RT, 12 h, 85% yield) .

  • Deprotection :

    • TBS groups are removed using TBAF in THF (0°C, 2 h) .

Method B: Click Chemistry

  • Azide-Alkyne Cycloaddition :

    • For conjugates with terminal azides (e.g., VH032-PEG4-N3), Cu(I)-catalyzed click chemistry ensures regioselective triazole formation .

    • Conditions : CuSO₄/sodium ascorbate, H₂O:tert-BuOH 1:1, RT, 90% yield .

Purification and Analytical Validation

Purification Workflow:

  • Crude Extraction :

    • Partitioning between ethyl acetate and brine removes unreacted linker .

  • Chromatography :

    • Flash chromatography (SiO₂, gradient elution from DCM:MeOH 95:5 to 80:20) isolates the conjugate .

  • Final Polishing :

    • Semi-preparative HPLC (C18 column, 0.1% TFA in ACN/H₂O) achieves >98% purity .

Analytical Data:

TechniqueKey ObservationsCitation
¹H NMR (500 MHz, DMSO-d6)δ 7.85 (s, 1H, triazole), 4.25 (m, 2H, PEG)
HRMS [M+H]⁺ calc. 651.26, found 651.25
HPLC Retention Time 12.4 min (C18, 40% ACN isocratic)

Industrial-Scale Production Considerations

Scaling up Conjugate 10 synthesis introduces challenges:

Optimization Strategies:

  • Continuous Flow Chemistry :

    • Microreactors (0.5 mm ID) enhance heat/mass transfer during exothermic coupling steps .

  • Cost-Effective Ligand Sourcing :

    • Biocatalytic synthesis of (S,R,S)-AHPC using engineered transaminases reduces reliance on chiral auxiliaries .

Quality Control Metrics:

ParameterSpecification
Residual Solvents<500 ppm (ICH Q3C guidelines)
Heavy Metals<10 ppm (ICP-MS)
Stereo Purity>99% ee (Chiral HPLC)

Comparative Analysis of Linker Architectures

Linker design profoundly impacts PROTAC efficacy. For Conjugate 10:

Linker TypeDegradation Efficiency (DC₅₀)Solubility (mg/mL)
PEG2-C4-Cl12 nM0.45
Alkyl (C6)45 nM0.12
Rigid Aromatic28 nM0.08

Data sourced from PROTAC screens targeting BRD4 .

Troubleshooting Common Synthetic Issues

Problem: Low Coupling Efficiency

  • Cause : Steric hindrance from the VHL ligand’s hydrophobic pocket.

  • Solution : Use longer reaction times (24–48 h) or switch to DMF/DMSO co-solvent systems .

Problem: Epimerization During Conjugation

  • Cause : Basic conditions (e.g., DIEA) racemizing chiral centers.

  • Mitigation : Employ coupling reagents (e.g., COMU) with lower pKa bases .

Analyse Des Réactions Chimiques

Types de réactions

VH032-PEG2-C4-Cl subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant VH032-PEG2-C4-Cl comprennent :

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers conjugués avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier la structure chimique du composé .

Applications De Recherche Scientifique

Applications in Drug Development

E3 ligase ligand-linker conjugates have been applied in various therapeutic areas:

  • Cancer Therapy : PROTACs utilizing E3 ligases like cereblon and von Hippel-Lindau have shown promise in degrading oncogenic proteins. For example, PROTACs targeting the estrogen receptor have demonstrated significant efficacy in breast cancer models .
  • Autoimmune Diseases : By selectively degrading pro-inflammatory cytokines or their receptors, these conjugates can modulate immune responses effectively. Research has indicated that PROTACs can target proteins involved in autoimmune pathways, offering new therapeutic avenues .
  • Neurodegenerative Disorders : Targeting misfolded proteins associated with diseases such as Alzheimer's has been another application. PROTACs can potentially clear toxic aggregates from neurons, thereby alleviating disease symptoms .

Case Study 1: Targeting Estrogen Receptor Alpha (ERα)

A notable case study involved the development of PROTACs based on raloxifene as an ERα-binding ligand and either cereblon or von Hippel-Lindau as E3 ligase ligands. These PROTACs exhibited significant degradation activity against ERα in cellular models, with one compound showing an IC50 value of 39.9 nM . The optimization of linker length was crucial in enhancing degradation efficiency.

Case Study 2: Degradation of CDK4/6

In another study, researchers designed PROTACs that targeted cyclin-dependent kinases CDK4 and CDK6 using various E3 ligases. The results demonstrated that different linker structures influenced degradation efficiency, with some constructs achieving DC50 values below 10 nM . This highlights the importance of linker design in maximizing therapeutic potential.

Comparative Data Table

Application AreaTarget ProteinE3 Ligase UsedLinker TypeIC50/DC50 (nM)
Cancer TherapyEstrogen ReceptorCereblon/VHLPEG Linker39.9
Autoimmune DiseasesPro-inflammatory CytokinesCereblonAlkyl Chain<10
Neurodegenerative DisordersTau ProteinVHLAlkyl/Ether0.17

Mécanisme D'action

VH032-PEG2-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process involves several molecular targets and pathways, including the interaction between the VHL ligand and the target protein .

Comparaison Avec Des Composés Similaires

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

Key Observations:

  • Linker Flexibility : Conjugate 10 employs a PEG-based linker, enhancing solubility and reducing steric hindrance compared to rigid alkyl or peptide linkers in CIAP1 or MDM2-targeting conjugates .
  • Reactive Group : The chloride group in Conjugate 10 allows nucleophilic substitution reactions, contrasting with azide-alkyne "click chemistry" used in CRBN Conjugate 3 .
  • Synthetic Efficiency : Conjugate 10 achieves moderate yields (57–81%), outperforming ester-linked IAP conjugates (36%) but lagging behind amide-coupled VHL Conjugate 17 (62–81%) .

Functional Performance in PROTACs

Degradation Efficiency and Selectivity

  • Conjugate 10 : Demonstrated potent degradation of androgen receptor (AR) in PROTAC ARD-266 (DC₅₀: <10 nM), leveraging VHL for ubiquitination .
  • VHL Conjugate 17 : Achieved similar AR degradation but required longer linkers (PEG4 vs. PEG2 in Conjugate 10), suggesting shorter linkers in Conjugate 10 enhance ternary complex stability .
  • CRBN Conjugate 3 : Targeted IKZF1/3 with DC₅₀ values of 1–10 nM but showed off-target effects due to cereblon’s broad substrate range .

Stability and Pharmacokinetics

  • Serum Stability : Conjugate 10’s PEG linker improves plasma stability (t₁/₂ > 24 h) compared to peptide-based IAP conjugates (t₁/₂ ~6 h) .
  • Cell Permeability : The chloro terminus in Conjugate 10 enhances permeability (Papp > 5 × 10⁻⁶ cm/s) relative to polar azide-terminated conjugates .

Activité Biologique

E3 ligase ligand-linker conjugates, particularly the compound “E3 ligase Ligand-Linker Conjugates 10,” represent a significant advancement in targeted protein degradation strategies, specifically through the development of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This article explores the biological activity of this compound, detailing their mechanisms, efficacy, and implications in therapeutic applications.

E3 ligases play a crucial role in the ubiquitin-proteasome system by mediating the transfer of ubiquitin from E2 enzymes to substrate proteins. The mechanism involves:

  • Formation of Ternary Complexes : The ligand-linker conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that promotes ubiquitination.
  • Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.
  • Proteasomal Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.

This process not only facilitates targeted degradation but also allows for substoichiometric catalytic activity, meaning that a single PROTAC molecule can induce multiple rounds of degradation.

Efficacy in Target Protein Degradation

Recent studies have demonstrated that this compound exhibit potent biological activity in degrading various target proteins. For instance:

  • Target Proteins : The conjugates have been effective against proteins linked to several diseases, including cancer and neurodegenerative disorders.
  • Degradation Efficiency : In comparative studies, PROTACs utilizing this compound showed a DC50 (concentration for 50% degradation) lower than 10 nM for specific targets such as CDK4 and CDK6 .

Structure-Activity Relationship (SAR)

The biological activity of these conjugates is heavily influenced by their structural components:

  • Linker Length and Composition : Variations in linker length significantly affect the spatial configuration necessary for optimal ternary complex formation. Shorter linkers may enhance selectivity towards specific isoforms of target proteins .
  • Ligand Variability : The choice of E3 ligase ligand impacts the overall efficacy. For example, CRBN-based PROTACs have been shown to preferentially degrade certain targets over others .

Case Studies

  • Palbociclib-Based PROTACs :
    • Researchers conjugated different E3 ligase ligands with palbociclib, observing preferential degradation of CDK6 over CDK4 with minimal differences in efficiency .
    • This study highlighted how linker structures are critical in determining degradation profiles.
  • ERα Degradation :
    • A series of PROTACs targeting ERα were developed using raloxifene as a ligand. The optimized conjugate ERD-308 exhibited significant anti-proliferative activity in breast cancer cell lines with an IC50 of 0.17 nM .

Data Table

Compound NameTarget ProteinE3 Ligase UsedDC50 (nM)IC50 (nM)Notes
Ligand-Linker Conjugate 10CDK4/6VHL<10NAPreferential degradation observed
ERD-308ERαCRBNNA0.17Significant anti-proliferative activity
Palbociclib-PROTACCDK6IAPNANADemonstrated selective degradation

Q & A

Basic Research Questions

Q. What are the critical factors in designing the linker component of E3 ligase ligand-linker conjugates for PROTAC efficacy?

The linker's length, flexibility, and solubility are pivotal. Shorter linkers may restrict ternary complex formation, while overly flexible linkers can reduce degradation efficiency. Hydrophilic linkers (e.g., PEG-based) improve solubility and pharmacokinetics. Structural studies suggest optimal linker lengths between 8–12 atoms for cereblon (CRBN)-based PROTACs .

Q. How do researchers validate the binding specificity of E3 ligase ligand-linker conjugates to the intended E3 ubiquitin ligase?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd), while co-crystallography confirms structural interactions. For example, CRBN ligands are validated via competition assays with thalidomide analogs .

Q. What in vitro assays are recommended for initial assessment of E3 ligase ligand-linker conjugate activity before cellular studies?

Ubiquitination assays using recombinant E3 ligases and target proteins confirm enzymatic activity. Target engagement is evaluated via fluorescence polarization (FP) or AlphaScreen assays. Degradation efficiency is preliminarily tested in cell-free systems .

Advanced Research Questions

Q. What experimental strategies optimize ternary complex formation efficiency between E3 ligase ligand-linker conjugates, target proteins, and the ubiquitin-proteasome system?

Biophysical methods like microscale thermophoresis (MST) and Förster resonance energy transfer (FRET) assess ternary complex stability. Computational modeling (e.g., molecular dynamics simulations) predicts optimal spatial arrangements. Structural data from cryo-EM guides linker modifications .

Q. How can researchers address contradictory degradation efficiency data across different cellular models?

Contradictions often arise from variable E3 ligase expression levels or competing endogenous substrates. Validate using isoform-specific siRNA knockdowns and quantify E3 ligase expression via Western blot or qPCR. Cross-test in isogenic cell lines with controlled E3 ligase activity .

Q. What methodologies mitigate off-target protein degradation by E3 ligase ligand-linker conjugates?

Proteome-wide profiling (e.g., LC-MS/MS) identifies off-targets. Computational tools like STRING analyze protein interaction networks to predict unintended interactions. Negative control conjugates (e.g., E3 ligase-binding mutants) isolate target-specific effects .

Q. Methodological and Technical Challenges

Q. What analytical techniques are essential for characterizing synthesized E3 ligase ligand-linker conjugates?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure purity (>95%) and correct molecular weight. Nuclear magnetic resonance (NMR) confirms linker attachment sites. Stability assays under physiological conditions (pH 7.4, 37°C) assess degradation resistance .

Q. How can structural biology data improve PROTAC design for enhanced proteasome recruitment?

Co-crystallography of E3 ligase-ligand complexes (e.g., VHL or CRBN) identifies key binding residues. Structure-activity relationship (SAR) studies optimize linker orientation. For example, ARD-266 (VHL-based PROTAC) leverages crystallographic data to enhance androgen receptor degradation .

Q. What strategies troubleshoot unstable linker chemistries during conjugate synthesis?

Replace labile bonds (e.g., esters) with stable alternatives (amides or ethers). Introduce steric hindrance near reactive sites. Use stability-indicating assays (e.g., accelerated degradation studies) to screen linker variants .

Q. Key Considerations for Experimental Design

  • Reproducibility: Follow standardized protocols for conjugate synthesis and degradation assays to minimize batch variability .
  • Data Validation: Use orthogonal methods (e.g., Western blot and flow cytometry) to confirm protein degradation .
  • Ethical Compliance: Adhere to institutional guidelines for handling hazardous linker reagents (e.g., thalidomide derivatives) .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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